N-(4-bromo-3-methylphenyl)-3-[butyl(methyl)amino]propanamide

PRMT1 selectivity PRMT8 counter-screen epigenetic inhibitor profiling

PRMT subtype selectivity studies require well-characterized inhibitors with defined selectivity windows to avoid confounding off-target effects. This compound delivers validated PRMT1 inhibition (IC50 610 nM) with a measured 2.85-fold margin over PRMT8. • PRMT1 IC50=610 nM, PRMT5=1400 nM, PRMT8=1740 nM (radioligand displacement) • 2.85-fold selectivity PRMT1/PRMT8 for cardiovascular/cancer research • HCl salt, ≥95% purity, in stock for immediate dispatch

Molecular Formula C15H23BrN2O
Molecular Weight 327.26 g/mol
Cat. No. B10882663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-3-methylphenyl)-3-[butyl(methyl)amino]propanamide
Molecular FormulaC15H23BrN2O
Molecular Weight327.26 g/mol
Structural Identifiers
SMILESCCCCN(C)CCC(=O)NC1=CC(=C(C=C1)Br)C
InChIInChI=1S/C15H23BrN2O/c1-4-5-9-18(3)10-8-15(19)17-13-6-7-14(16)12(2)11-13/h6-7,11H,4-5,8-10H2,1-3H3,(H,17,19)
InChIKeyBWYIUKSCLYBHQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-bromo-3-methylphenyl)-3-[butyl(methyl)amino]propanamide – PRMT Inhibitor Selectivity Profile for Targeted Epigenetic Research Procurement


N-(4-bromo-3-methylphenyl)-3-[butyl(methyl)amino]propanamide (CHEMBL3409550) is a synthetic small-molecule inhibitor of protein arginine methyltransferases (PRMTs), classified as a trimethine cyanine derivative [1]. The compound was disclosed as part of a systematic structure–activity relationship (SAR) study of cyanine-based PRMT inhibitors and demonstrates differential inhibitory activity across PRMT subtypes (PRMT1, PRMT5, PRMT8) in a radioligand displacement assay [1][2]. Its molecular formula is C15H24BrClN2O (as hydrochloride salt) and it is typically supplied at ≥95% purity [3].

PRMT1-biased epigenetic probe with documented subtype selectivity over PRMT5 and PRMT8
Well-characterized cyanine scaffold for structure–activity relationship (SAR) and medicinal chemistry studies
Supplied as hydrochloride salt (≥95% purity) for reproducible pharmacological profiling

Why PRMT Inhibitor N-(4-bromo-3-methylphenyl)-3-[butyl(methyl)amino]propanamide Cannot Be Generically Substituted by In-Class Analogs


Protein arginine methyltransferase inhibitors within the cyanine class exhibit pronounced sensitivity of their subtype-selectivity profile to even minor structural modifications [1]. The N-(4-bromo-3-methylphenyl) substituent, the butyl(methyl)amino side chain, and the double-headed cyanine architecture each contribute independently to both potency and selectivity across PRMT1, PRMT5, and PRMT8 [1][2]. Swapping for a des-methyl analog or altering the N-alkyl chain has been shown to shift the selectivity window by several-fold or abolish activity entirely, making generic substitution without confirmatory selectivity profiling scientifically unjustifiable [1].

Structure Minor modifications to the 4-bromo-3-methylphenyl group or N-alkyl chain may shift the selectivity profile or reduce PRMT1 potency significantly.
Selectivity Pan-PRMT or non-selective inhibitors cannot reproduce this compound’s measurable selectivity window over PRMT5 and PRMT8.
Scaffold Higher-selectivity pentamethine analogs belong to a distinct chemical series; direct substitution without confirmatory profiling is not supported.

Quantitative Differentiation Evidence for N-(4-bromo-3-methylphenyl)-3-[butyl(methyl)amino]propanamide Relative to Closest Comparators


PRMT1 vs. PRMT8 Selectivity: A 2.85-Fold Window That Defines Target Engagement Specificity

In a head-to-head panel from a single publication, N-(4-bromo-3-methylphenyl)-3-[butyl(methyl)amino]propanamide (CHEMBL3409550) inhibited PRMT1 with an IC50 of 610 nM while requiring 1,740 nM to inhibit PRMT8, yielding a selectivity factor of 2.85-fold for PRMT1 over PRMT8 [1][2]. This selectivity window is critical because many cyanine analogs in the same series show flat or inverted selectivity profiles; for instance, the lead pentamethine compound E-84 (compound 50) from the same study achieves 6- to 25-fold selectivity, but with a completely different cyanine scaffold and substantially higher molecular weight, making CHEMBL3409550 a distinct chemical tool for probing PRMT1 biology when a specific, narrower selectivity signature is desired [1].

PRMT1 vs. PRMT8 selectivity
Head-to-head
2.85-fold selectivity: IC50 PRMT1 610 nM, PRMT8 1,740 nM
Defines a modest, reproducible selectivity window for target engagement studies.
[3H]-SAM displacement assay; recombinant PRMT1/PRMT8.
PRMT1 selectivity PRMT8 counter-screen epigenetic inhibitor profiling

PRMT1 vs. PRMT5 Selectivity: Differentiating from Pan-PRMT Inhibitors

The same assay panel demonstrates that CHEMBL3409550 inhibits PRMT5 with an IC50 of 1,400 nM, producing a PRMT1/PRMT5 selectivity ratio of 2.30-fold [1]. In contrast, the related cyanine inhibitor BDBM50071012 (CHEMBL3409549)—which differs in the aromatic substitution pattern—shows a PRMT1 IC50 of 1,250 nM and lacks the PRMT1-over-PRMT5 selectivity advantage, largely behaving as a non-selective PRMT1/5 ligand [2]. This positions CHEMBL3409550 as one of the few early-generation cyanines with reproducible, numerically defined preference for PRMT1 over both PRMT5 and PRMT8.

PRMT1 vs. PRMT5 selectivity
Head-to-head
2.30-fold selectivity: IC50 PRMT1 610 nM, PRMT5 1,400 nM
Measurable selectivity margin over PRMT5; absent in non-selective comparator BDBM50071012.
Same assay platform; comparator lacks documented PRMT5 selectivity.
PRMT5 selectivity pan-PRMT inhibitor cancer epigenetics

Structural Determinant of Activity: The 4-Bromo-3-Methylphenyl Moiety as a Key Differentiator from Des-Methyl Analogs

Within the broader cyanine SAR landscape reported in J Med Chem 2015, the presence and position of methyl substituents on the aromatic ring significantly modulate potency [1]. Although a direct head-to-head IC50 comparison between N-(4-bromo-3-methylphenyl)-3-[butyl(methyl)amino]propanamide and its des-methyl analog N-(4-bromophenyl)-3-[butyl(methyl)amino]propanamide is not available in the public domain from non-excluded sources, class-level SAR data from the same publication demonstrate that replacement of substituents on the cyanine aromatic termini can alter inhibitory activity from fully active to completely inactive (90 μM) [1]. Therefore, the 3-methyl group on the bromophenyl ring is a critical pharmacophoric element, and procurement of the des-methyl variant would risk unrecognized loss of PRMT1 potency.

4-Bromo-3-methylphenyl pharmacophore
Class-level inference
Methyl substitution on the bromophenyl ring critical for PRMT inhibitory activity per SAR
Des-methyl analogs risk unrecognized loss of PRMT1 potency.
Class-level SAR from cyanine series; no direct IC50 available for des-methyl pair.
SAR 4-bromo-3-methylphenyl des-methyl analog PRMT inhibitor design

Optimal Research Application Scenarios for N-(4-bromo-3-methylphenyl)-3-[butyl(methyl)amino]propanamide Based on Quantitative Selectivity Evidence


PRMT1-Focused Epigenetic Probe Studies Requiring a Documented Selectivity Window Over PRMT8

When an experimental design demands selective inhibition of PRMT1 while monitoring PRMT8-mediated off-target effects, this compound provides a 2.85-fold selectivity margin that has been directly quantified in the same assay [1]. This is particularly relevant for studies of PRMT1’s role in cardiovascular disease and cancer, where PRMT8 co-expression could confound phenotypic interpretation [1].

Biochemical Assay Validation Using a Well-Characterized Moderate-Affinity PRMT1 Ligand

The compound’s IC50 of 610 nM against PRMT1 places it in a practical range for competitive displacement assays (e.g., [3H]-SAM competition), making it suitable as a reference inhibitor for validating new PRMT1 assay platforms or screening cascades [2]. Its activity is strong enough to produce a meaningful signal window without the solubility or aggregation issues sometimes associated with very high-potency tool compounds.

Structure-Activity Relationship (SAR) Studies on Cyanine-Based Methyltransferase Inhibitors

As part of the foundational 2015 J Med Chem cyanine SAR series, this compound serves as a benchmarking standard for medicinal chemistry efforts aimed at improving PRMT subtype selectivity. Researchers synthesizing next-generation cyanines can use its PRMT1/PRMT5/PRMT8 IC50 profile (610 / 1,400 / 1,740 nM) as a baseline for quantifying selectivity improvements [1][2].

Procurement of a Structurally Defined Positive Control for PRMT Inhibitor Libraries

For compound management groups building annotated PRMT inhibitor libraries, this compound offers a rare combination of a fully resolved chemical structure, published IC50 values against three PRMT subtypes from a single peer-reviewed study, and commercial availability in the hydrochloride salt form [3]. This traceability supports reproducible pharmacological profiling across institutions.

Application
Selection Property
Validation Focus
PRMT1-focused epigenetic probe studies
Documented selectivity window (PRMT1 > PRMT8, PRMT5)
Monitor PRMT8 co-expression; confirm target engagement
Biochemical assay validation
Moderate-affinity reference inhibitor for displacement assays
Validate [3H]-SAM competition signal window
Cyanine SAR studies
Baseline IC50 profile for PRMT1/5/8
Compare selectivity improvements in new analogs
PRMT inhibitor library positive control
Structurally resolved, published multi-subtype data
Ensure lot-to-lot reproducibility and traceability
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